Cas no 1683-85-8 (5-Fluoropyrimidin-2-amine)
5-Fluoropyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-fluoropyrimidine
- 2-Pyrimidinamine, 5-fluoro- (9CI)
- 2-Pyrimidinamine,5-fluoro-
- 5-Fluoropyrimidin-2-amine
- 2-Amino-5-fluorpyrimidin
- 5-Fluor-2-amino-pyrimidin
- 5-Fluor-2-pyrimidinamin
- 5-fluoro-2-pyrimidinamine
- 5-Fluoro-pyrimidin-2-ylamine
- 5-Fluoropyrimidin-2-amine, 2-Amino-5-fluoro-1,3-diazine
- C4H4FN3
- 5-Fluoropyrimidin-2-ylamine
- 2-Pyrimidinamine, 5-fluoro-
- FUNBZJKZJGKXQB-UHFFFAOYSA-N
- 2-PyriMidinaMine,5-fluoro-(9CI)
- RP19091
- 2-amino-5-fluoropyrimidine, AldrichCPR
- AM100345
- SY03
- DTXSID20570058
- FT-0648430
- SCHEMBL319175
- J-507949
- Z1203579458
- 5-fluoro-2-aminopyrimidine
- MFCD11846500
- EN300-344955
- SB55501
- AKOS006340292
- GS-5784
- 1683-85-8
- CS-W018630
- A847108
- SY033491
- DB-012931
- 807-293-1
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- MDL: MFCD11846500
- Inchi: 1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
- InChI Key: FUNBZJKZJGKXQB-UHFFFAOYSA-N
- SMILES: FC1C=NC(N)=NC=1
Computed Properties
- Exact Mass: 113.03900
- Monoisotopic Mass: 113.03892530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 69.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 0
Experimental Properties
- Density: 1.372
- Melting Point: 192-193 ºC
- Boiling Point: 280 ºC
- Flash Point: 123 ºC
- Refractive Index: 1.56
- PSA: 51.80000
- LogP: 0.77910
5-Fluoropyrimidin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
5-Fluoropyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-344955-100mg |
5-fluoropyrimidin-2-amine |
1683-85-8 | 95.0% | 100mg |
$69.0 | 2022-10-09 | |
| Enamine | EN300-344955-250mg |
5-fluoropyrimidin-2-amine |
1683-85-8 | 95.0% | 250mg |
$99.0 | 2022-10-09 | |
| Enamine | EN300-344955-500mg |
5-fluoropyrimidin-2-amine |
1683-85-8 | 95.0% | 500mg |
$155.0 | 2022-10-09 | |
| Enamine | EN300-344955-1000mg |
5-fluoropyrimidin-2-amine |
1683-85-8 | 95.0% | 1g |
$199.0 | 2022-10-09 | |
| Enamine | EN300-344955-2500mg |
5-fluoropyrimidin-2-amine |
1683-85-8 | 95.0% | 2500mg |
$381.0 | 2022-10-09 | |
| Enamine | EN300-344955-5000mg |
5-fluoropyrimidin-2-amine |
1683-85-8 | 95.0% | 5g |
$678.0 | 2022-10-09 | |
| Enamine | EN300-344955-10000mg |
5-fluoropyrimidin-2-amine |
1683-85-8 | 95.0% | 10g |
$1279.0 | 2022-10-09 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02589-50g |
5-fluoropyrimidin-2-amine |
1683-85-8 | 95% | 50g |
$400 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A833750-1g |
2-Amino-5-fluoropyrimidine |
1683-85-8 | 95% | 1g |
559.80 | 2021-05-17 | |
| Matrix Scientific | 073150-500mg |
2-Amino-5-fluoropyrimidine, 95+% |
1683-85-8 | 95+% | 500mg |
$105.00 | 2023-09-06 |
5-Fluoropyrimidin-2-amine Suppliers
5-Fluoropyrimidin-2-amine Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 5-Fluoropyrimidin-2-amine
5-Fluoropyrimidin-2-amine (CAS 1683-85-8): A Versatile Fluorinated Pyrimidine Derivative in Modern Chemistry
5-Fluoropyrimidin-2-amine (CAS 1683-85-8), a fluorinated derivative of pyrimidine, has gained significant attention in pharmaceutical and agrochemical research due to its unique structural properties. As a fluoropyrimidine compound, it serves as a crucial building block in the synthesis of various biologically active molecules. The presence of both fluorine and amine functional groups on the pyrimidine ring makes this compound particularly valuable for drug discovery and material science applications.
The molecular structure of 5-Fluoropyrimidin-2-amine features a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, a fluorine substituent at position 5, and an amino group at position 2. This specific arrangement contributes to its enhanced electronic properties and improved metabolic stability compared to non-fluorinated analogs. Researchers have found that the introduction of fluorine atoms into organic molecules often leads to increased lipophilicity, improved membrane permeability, and enhanced binding affinity to biological targets.
In pharmaceutical applications, 5-Fluoropyrimidin-2-amine derivatives have shown promise in the development of novel therapeutic agents. The compound serves as a precursor for various fluorinated pharmaceutical intermediates, particularly in the synthesis of potential antiviral and anticancer compounds. Recent studies have explored its utility in creating small molecule inhibitors targeting specific enzymes involved in disease pathways. The fluorine atom's electron-withdrawing properties can significantly influence the compound's interaction with biological targets, making it valuable for structure-activity relationship studies.
The agrochemical industry has also recognized the potential of 5-Fluoropyrimidin-2-amine CAS 1683-85-8 as a building block for developing new crop protection agents. Fluorinated pyrimidines often exhibit improved pesticidal activity and environmental stability compared to their non-fluorinated counterparts. Researchers are investigating its derivatives for potential use as herbicides, fungicides, and plant growth regulators, addressing the growing demand for more efficient and environmentally friendly agricultural chemicals.
From a synthetic chemistry perspective, 5-Fluoropyrimidin-2-amine offers versatile reactivity that allows for various functional group transformations. The amino group at position 2 can participate in condensation reactions, while the fluorine at position 5 can undergo nucleophilic aromatic substitution under appropriate conditions. These characteristics make it a valuable intermediate for constructing more complex heterocyclic systems and fluorinated scaffolds in medicinal chemistry programs.
The growing interest in fluorinated organic compounds has positioned 5-Fluoropyrimidin-2-amine as an important research chemical. In material science, fluorinated pyrimidines are being explored for their potential in creating advanced materials with unique electronic properties. The compound's ability to modify electron density distribution makes it interesting for applications in organic electronics and molecular devices.
Quality control and analytical characterization of 5-Fluoropyrimidin-2-amine CAS 1683-85-8 typically involve techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound's purity and confirm its structural identity, which is crucial for research and development applications. The compound is generally stable under recommended storage conditions, typically at room temperature in a dry environment protected from light.
Recent advancements in fluorination techniques and heterocyclic chemistry have further increased the accessibility and utility of 5-Fluoropyrimidin-2-amine. Modern synthetic approaches allow for more efficient production of this compound, making it more readily available for research purposes. The development of novel catalytic systems has improved the selectivity and yield of fluoropyrimidine synthesis, benefiting both academic and industrial researchers.
As the pharmaceutical industry continues to explore fluorine-containing drugs, the demand for specialized building blocks like 5-Fluoropyrimidin-2-amine is expected to grow. Approximately 20-25% of currently marketed drugs contain fluorine atoms, highlighting the importance of fluorinated intermediates in drug discovery. This trend suggests sustained interest in compounds like 5-Fluoropyrimidin-2-amine CAS 1683-85-8 for developing new therapeutic agents.
Environmental and safety considerations for handling 5-Fluoropyrimidin-2-amine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this chemical. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and disposal recommendations.
The commercial availability of 5-Fluoropyrimidin-2-amine has improved in recent years, with several specialty chemical suppliers offering the compound in various quantities. Pricing typically reflects the compound's purity grade and scale of purchase, with research quantities being more readily available than bulk industrial quantities. The growing pharmaceutical interest in fluorinated compounds has contributed to its increased market presence.
Future research directions for 5-Fluoropyrimidin-2-amine derivatives may include exploring their potential in targeted drug delivery systems, as fluorinated compounds often exhibit favorable pharmacokinetic properties. Additionally, the compound's utility in creating metal-organic frameworks (MOFs) and other advanced materials represents an emerging area of investigation. The unique electronic properties imparted by the fluorine substituent continue to make this compound valuable for innovative applications across multiple scientific disciplines.
In conclusion, 5-Fluoropyrimidin-2-amine (CAS 1683-85-8) represents an important fluorinated pyrimidine derivative with broad applications in pharmaceutical research, agrochemical development, and material science. Its unique structural features and versatile reactivity make it a valuable building block for creating novel compounds with potential biological activity and specialized material properties. As research into fluorinated compounds continues to expand, the significance of this specific pyrimidine derivative is likely to grow, offering new opportunities for scientific innovation and technological advancement.
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